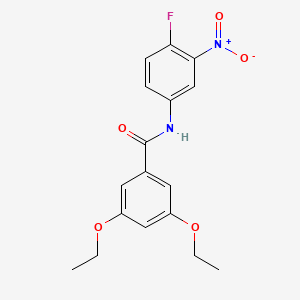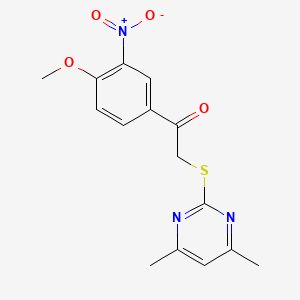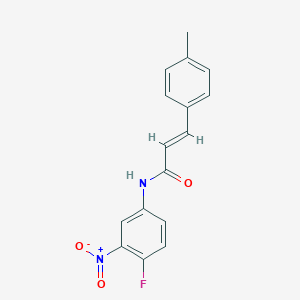
3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with diethoxy groups at the 3 and 5 positions, and a 4-fluoro-3-nitrophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position, forming 4-fluoro-3-nitroaniline.
Amidation: The 4-fluoro-3-nitroaniline is then reacted with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3,5-diethoxy-N-(4-fluoro-3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the design of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used to study the effects of specific functional groups on biological activity.
Mechanism of Action
The mechanism of action of 3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and fluoro groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-diethoxy-N-(4-chloro-3-nitrophenyl)benzamide: Similar structure but with a chloro group instead of a fluoro group.
3,5-diethoxy-N-(4-bromo-3-nitrophenyl)benzamide: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. Fluorine atoms are known to affect the electronic properties of molecules, potentially leading to differences in binding affinity and metabolic stability.
Properties
IUPAC Name |
3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c1-3-24-13-7-11(8-14(10-13)25-4-2)17(21)19-12-5-6-15(18)16(9-12)20(22)23/h5-10H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYSUORUDWNACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![DIMETHYL 5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B5841456.png)
![2,5-difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B5841470.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5841478.png)
![5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B5841483.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5841488.png)
![N-[4-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B5841502.png)


![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)

![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)
![4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5841546.png)
![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5841557.png)
